Adepren

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

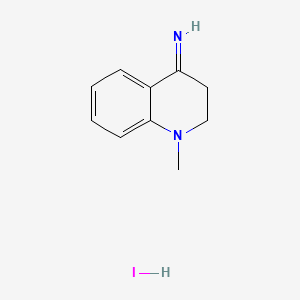

Structure

3D Structure of Parent

属性

CAS 编号 |

24667-93-4 |

|---|---|

分子式 |

C10H13IN2 |

分子量 |

288.13 g/mol |

IUPAC 名称 |

1-methyl-2,3-dihydroquinolin-4-imine;hydroiodide |

InChI |

InChI=1S/C10H12N2.HI/c1-12-7-6-9(11)8-4-2-3-5-10(8)12;/h2-5,11H,6-7H2,1H3;1H |

InChI 键 |

NTFKQEJFBMEXGE-UHFFFAOYSA-N |

SMILES |

CN1CCC(=N)C2=CC=CC=C21.I |

规范 SMILES |

CN1CCC(=N)C2=CC=CC=C21.I |

同义词 |

1-methyl-4-quinolonimine adepren |

产品来源 |

United States |

Historical and Foundational Research of Adepren

Genesis and Early Development as a Preclinical Research Compound

Early research into Adepren stemmed from investigations into natural products, specifically alkaloids found in the Echinops echinatus plant. This compound (Echinopsidine) is one of the alkaloids found in this plant, alongside related compounds like echinopsine (B1219776) and echinozolinone wikipedia.orgwikipedia.org. The synthesis of this compound for research purposes was conducted by institutions such as the Scientific Research Institute of Chemistry and Pharmacy (NIHFI) in Bulgaria nih.govpopline.org. Its initial development was as a preclinical research compound, with studies focusing on its potential psychotropic effects nih.govpopline.orgdtic.mil.

Emergence in Early Neuropharmacological Literature

This compound emerged in early neuropharmacological literature primarily through studies conducted in experimental animal models, such as rats. These studies aimed to understand its effects on behavior and neurotransmitter levels in the brain.

Research in rats explored the influence of this compound on motor activity. One study observed that this compound decreased locomotor activity after a single administration nih.govpopline.org. This effect was hypothesized to be related to a decrease in brain noradrenaline levels, suggesting a potential mechanism similar to that of monoamine oxidase inhibitor (MAOI) drugs nih.govpopline.org.

Further investigations focused on the impact of this compound on specific neurotransmitters. Studies in white rats indicated that this compound could elevate the level of brain serotonin (B10506) following both single and multiple treatments researchgate.net. This elevation in serotonin was interpreted by researchers as a possible result of an MAO-inhibiting effect of the compound researchgate.net.

Additional research examined the excretion of neurotransmitters and their metabolites in the urine of volunteers treated with this compound. These studies observed an increase in the excretion of dopamine (B1211576) and adrenaline, while there was a tendency towards a reduction in noradrenaline and vanilmandelic acid excretion. No changes were noted in the excretion of 5-hydroxyindoleacetic acid researchgate.net. These findings were also interpreted as potentially indicating an MAO-inhibiting effect researchgate.net.

While some literature suggests this compound was considered for development as an antidepressant and may have been used in Bulgaria wikipedia.orgwikipedia.orgdtic.mil, the focus of the early published research appears to be on its preclinical pharmacological profile and its effects on monoamine neurotransmitters in experimental settings nih.govpopline.orgresearchgate.netresearchgate.net. Some sources question whether this compound was ever widely marketed as a drug, noting that early references are primarily in Russian and Bulgarian literature and that its MAOI activity was sometimes speculative in these early reports wikipedia.org.

Data from early research findings can be summarized as follows:

| Study Subject | Observed Effect on Motor Activity | Observed Effect on Neurotransmitter Levels | Proposed Mechanism | Source |

| Rats | Decreased locomotor activity | Decrease in brain noradrenaline (single application) | MAOI-like effect | nih.govpopline.org |

| White Rats | Not specified | Elevated brain serotonin (single and multiple treatment) | MAO-inhibiting effect | researchgate.net |

| Healthy Volunteers | Not specified | Increased excretion of dopamine and adrenaline; decreased tendency for noradrenaline and vanilmandelic acid excretion; no change in 5-hydroxyindoleacetic acid excretion. | Potential MAO-inhibiting effect | researchgate.net |

Structural Class and Theoretical Chemical Analogues of Adepren

Adepren as a Representative of the Monoamine Oxidase Inhibitor Class

This compound is recognized as a monoamine oxidase inhibitor (MAOI). wikipedia.org Monoamine oxidases (MAO) are enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), in the brain. nih.gov By inhibiting these enzymes, MAOIs effectively increase the concentration of these neurotransmitters in the synaptic cleft, a mechanism associated with antidepressant effects. nih.gov

Research conducted on this compound has demonstrated its influence on cerebral catecholamines. Studies have shown that both acute and chronic administration of this compound significantly elevates the levels of noradrenaline and dopamine in the brain. wikipedia.org Furthermore, it has been observed to increase the concentration of serotonin in the brain. wikipedia.org This neurochemical profile is consistent with the mechanism of action of a non-selective MAOI, affecting both MAO-A and MAO-B isoforms. The increase in these key neurotransmitters underpins its classification within this therapeutic group. Comparative evaluations in Bulgaria have explored its efficacy in different subtypes of depression, noting its stimulating effect in inhibitory, asthenic, and adynamic depressions. nih.gov

Exploration of Echinopsidine as a Structural or Functional Analog for Mechanistic Research

Echinopsidine, the scientific name for this compound, serves as a valuable compound for mechanistic research due to its defined chemical structure and its established role as an MAOI. wikipedia.orgwikipedia.org As a naturally occurring alkaloid found in plants of the Echinops genus, such as Echinops echinatus, it provides a distinct molecular scaffold for studying the interactions between quinoline-based compounds and monoamine oxidase enzymes. wikipedia.orgnih.gov

The exploration of Echinopsidine as a structural or functional analog in research is predicated on its ability to modulate the monoaminergic system. By inhibiting MAO, it can be used as a tool in neuropharmacology to investigate the physiological and behavioral consequences of elevated monoamine levels. Its unique quinoline (B57606) structure, when compared to other classes of MAOIs (e.g., hydrazines like phenelzine (B1198762) or propargylamines like selegiline), offers an alternative chemical entity to probe the active site of MAO enzymes. This can contribute to a deeper understanding of the structure-activity relationships of MAO inhibition and aid in the design of novel inhibitors with potentially different selectivity or pharmacokinetic profiles.

The study of naturally derived compounds like Echinopsidine is a cornerstone of pharmacological research, often providing novel leads and insights into biological pathways. nih.gov Its established effects on neurotransmitter levels make it a relevant subject for continued investigation into the complexities of monoamine oxidase inhibition and its downstream effects on neuronal signaling. wikipedia.org

Molecular and Enzymatic Mechanisms of Action in Preclinical Contexts

Monoamine Oxidase Enzyme Inhibition Kinetics and Selectivity

Monoamine oxidases (MAOs) are enzymes that play a crucial role in the metabolism of monoamine neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). wikipedia.orgmedscape.comrcpsych.ac.uk Inhibition of MAO activity leads to increased levels of these neurotransmitters in the brain, a mechanism targeted by some antidepressant medications. wikipedia.orgrcpsych.ac.uk

MAO inhibitors can interact with the enzyme in either a reversible or irreversible manner. wikipedia.orgnih.govapa.org Irreversible inhibitors form a strong, often covalent, bond with the enzyme, leading to prolonged inhibition until new enzyme molecules are synthesized. wikipedia.orgnih.govapa.org Reversible inhibitors, on the other hand, bind non-covalently and can dissociate from the enzyme, allowing enzyme activity to recover. nih.govapa.org The nature of the binding (reversible or irreversible) has implications for the duration of the drug's effect and the potential for interactions with other substances, such as tyramine (B21549) found in certain foods. medscape.comnih.govapa.org While the provided information indicates Adepren is believed to be an MAOI, the specific details regarding the reversibility or irreversibility of its binding to MAO enzymes were not explicitly detailed in the search results. Theoretically, the binding mechanism would involve interaction with the enzyme's active site, potentially involving the FAD cofactor in the case of irreversible inhibitors. nih.govnih.gov

Neurotransmitter System Modulation Pathways in Preclinical Models

Inhibition of MAO enzymes by compounds like this compound is expected to lead to alterations in the levels and activity of monoamine neurotransmitters in the brain. wikipedia.orgrcpsych.ac.uk Preclinical models are used to investigate these downstream effects on various neurotransmitter systems. labtoo.comyoutube.comnih.gov

The serotonergic system, mediated by serotonin (5-HT), plays a significant role in mood, anxiety, and other behaviors. mdpi.commdpi.comnih.govnih.gov MAO-A is the primary enzyme responsible for the metabolism of serotonin. medscape.comrcpsych.ac.ukmdpi.com Therefore, inhibition of MAO, particularly MAO-A, is expected to increase serotonin levels. Preclinical studies on this compound have indicated that it increases serotonin levels in the brain. wikipedia.orgwikipedia.org This increase in serotonin neurotransmission is a key mechanism associated with the antidepressant-like effects observed in some preclinical models. mdpi.commdpi.com The modulation of the serotonergic system can influence various aspects of neural function, including neuroplasticity. mdpi.comnih.gov

Catecholamines, including dopamine (DA), norepinephrine (NE), and adrenaline (epinephrine), are also substrates for MAO enzymes. medscape.commdpi.comcancer.govnih.gov MAO-A metabolizes norepinephrine and adrenaline, while both MAO-A and MAO-B metabolize dopamine. medscape.comrcpsych.ac.ukmdpi.com Inhibition of MAO activity can thus lead to elevated levels of these catecholamines. Preclinical studies with this compound have shown that it increases norepinephrine and dopamine levels in the brain. wikipedia.orgwikipedia.org This modulation of the catecholaminergic system is involved in various brain functions, including reward, motivation, attention, and stress responses. nih.govresearchgate.netfrontiersin.orgneurips.cc Maintaining homeostasis within these systems is crucial for normal neurological function, and disruptions are implicated in various neuropsychiatric disorders. nih.govnih.govfrontiersin.org

The modulation of monoamine neurotransmitter levels by compounds like this compound can have broader effects on neural circuit function, potentially influencing neural gain and synaptic plasticity. Neural gain refers to the responsiveness of neurons to incoming signals, which can be modulated by neurotransmitters like dopamine and norepinephrine. frontiersin.orgneurips.cc Increased catecholaminergic tone, for instance, has been suggested to enhance the responsivity of cells to excitatory and inhibitory inputs. neurips.cc Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and adaptation in the brain. mdpi.comphysio-pedia.comresearchgate.netnih.govwikipedia.org Neurotransmitter systems, including the serotonergic and catecholaminergic systems, are known to play a role in modulating synaptic plasticity. mdpi.comnih.govnih.govresearchgate.net While direct studies specifically detailing this compound's influence on neural gain or synaptic plasticity hypotheses in preclinical models were not found in the provided search results, the observed increases in serotonin, norepinephrine, and dopamine levels suggest a potential for such modulation, based on the known roles of these neurotransmitters in these processes. wikipedia.orgwikipedia.orgmdpi.comnih.govnih.govfrontiersin.orgneurips.ccmdpi.comresearchgate.net Preclinical research in this area would likely involve investigating changes in synaptic strength, receptor expression, and the responsiveness of neural networks following this compound administration in animal models. mdpi.comresearchgate.netwikipedia.org

Table 1: Key Neurotransmitters and Metabolizing Enzymes

| Neurotransmitter | Primary Metabolizing Enzyme(s) |

| Serotonin | MAO-A |

| Norepinephrine | MAO-A |

| Adrenaline | MAO-A |

| Dopamine | MAO-A, MAO-B |

| Tyramine | MAO-A, MAO-B |

Table 2: Types of MAO Inhibitors Based on Binding and Selectivity

| Type of Inhibition | Selectivity | Description |

| Irreversible | Non-selective | Covalently binds to both MAO-A and MAO-B. wikipedia.orgnih.govapa.org |

| Irreversible | Selective MAO-A | Covalently binds primarily to MAO-A. scirp.org |

| Irreversible | Selective MAO-B | Covalently binds primarily to MAO-B. scirp.org |

| Reversible | Non-selective | Non-covalently binds to both MAO-A and MAO-B. scirp.org |

| Reversible | Selective MAO-A | Non-covalently binds primarily to MAO-A (RIMAs). wikipedia.orgapa.orgscirp.org |

| Reversible | Selective MAO-B | Non-covalently binds primarily to MAO-B. scirp.org |

Interaction with Other Neurobiological Pathways (e.g., Adenylyl Cyclases, if implied by broader MAOI research)

This compound, an antidepressant that was under development, is believed to exert its effects, at least in part, through the inhibition of monoamine oxidase (MAO) enzymes wikipedia.orgwikipedia.orgwikipedia.org. MAO inhibitors (MAOIs) prevent the breakdown of monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine, thereby increasing their levels in the brain mayoclinic.orgscribd.comwikipedia.orgnih.gov. The therapeutic effects of antidepressants, including MAOIs, are understood to involve complex mechanisms that extend beyond the initial increase in monoamine availability mdpi.com. These mechanisms can involve the modulation of intracellular signaling pathways, such as the adenylyl cyclase-cyclic adenosine (B11128) monophosphate (cAMP) cascade mdpi.comnih.gov.

Research into the broader class of MAO inhibitors has indicated interactions with the adenylyl cyclase system in preclinical models. For instance, studies in rat cerebral cortex slices demonstrated that chronic administration of clorgyline, a selective MAO-A inhibitor (the type of MAO inhibition believed to be relevant to this compound's action wikipedia.orgwikipedia.orgwikipedia.org), resulted in a significant decrease in the responsiveness of the norepinephrine-sensitive adenylate cyclase system nih.gov. This subsensitivity was associated with a reduction in the density of beta-adrenoceptors nih.gov. This suggests that increased availability of norepinephrine due to MAO-A inhibition can lead to a desensitization of the adenylyl cyclase system coupled to noradrenergic receptors in the brain nih.gov.

Preclinical Methodologies and Research Paradigms in Adepren Studies

In Vitro Mechanistic Investigations

In vitro studies are crucial for understanding the direct interactions of a compound with biological targets such as enzymes and receptors, as well as its effects on isolated tissues.

Isolated Tissue Perfusion Studies (e.g., Isolated Rabbit Heart Experiments)

While isolated tissue perfusion studies, such as those using isolated rabbit hearts, are a recognized methodology in pharmacological research to assess the direct effects of compounds on organ function, specific research detailing the use of isolated tissue perfusion studies with Adepren was not identified in the consulted literature. Isolated rabbit hearts, for instance, are utilized to study the effects of various substances on cardiac function and perfusion dynamics. mims.comarabsciencepedia.orgresearchgate.netguidetopharmacology.org

Cell-Based Assays for Enzyme and Receptor Activity

Cell-based assays are widely used in preclinical research to investigate the activity of compounds on specific enzymes and receptors within a cellular context. These assays can provide insights into a compound's binding affinity, potency, and functional effects on cellular signaling pathways. wikipedia.orgwikipedia.orglipidmaps.orgsuprabank.org Although cell-based assays are a standard tool for evaluating enzyme and receptor interactions, specific published studies detailing the use of cell-based assays to investigate the direct effects of this compound on enzyme or receptor activity were not found in the provided search results. This compound is believed to act as a monoamine oxidase inhibitor (MAOI), and MAO inhibitory activity is commonly assessed using enzyme activity assays, which can be cell-based or cell-free. fishersci.caguidetopharmacology.org Receptor activity, particularly for monoamine receptors (serotonin, norepinephrine (B1679862), dopamine), could also be investigated using cell-based systems. lipidmaps.org

Neurochemical Profiling in Tissue Homogenates and Subcellular Fractions

Neurochemical profiling in tissue homogenates and subcellular fractions allows for the assessment of a compound's impact on neurotransmitter levels, enzyme activity, and the distribution of molecules within different cellular compartments of neural tissue. Studies on this compound have indicated its influence on brain neurochemistry. Research in white rats demonstrated that this compound elevates the level of brain serotonin (B10506) after both single and multiple treatments. guidetopharmacology.orgwikipedia.org This observed increase in serotonin levels has been interpreted as a result of the preparation's monoamine oxidase inhibiting effect. guidetopharmacology.orgwikipedia.org

While the elevation of serotonin in brain tissue homogenates has been reported, detailed studies specifically focusing on the effects of this compound on neurotransmitter levels or enzyme activity within isolated subcellular fractions (such as synaptosomes, mitochondria, or microsomes) were not explicitly described in the search results. Subcellular fractionation techniques are established methods for separating cellular components from tissue homogenates to allow for more localized biochemical analysis. guidetopharmacology.orgwikipedia.orgciteab.comciteab.commrc.ac.uk

In Vivo Animal Model Studies

In vivo studies using animal models are essential for evaluating the systemic effects of a compound, its pharmacokinetic properties, and its impact on behavior and physiological functions in a living organism.

Rodent Models (e.g., Wistar Rats, Sprague-Dawley Rats, Mice) for Systemic Effects

Rodent models, including Wistar rats, Sprague-Dawley rats, and mice, are commonly employed in preclinical research to study the systemic effects of potential therapeutic agents. These models offer advantages in terms of cost-effectiveness, genetic tractability, and established research protocols for evaluating various physiological and behavioral endpoints.

Studies using white rats have investigated the effects of this compound on motor activity. In open field and staircase tests, this compound administered singly was found to decrease locomotor activity. This effect was considered similar to that of MAOI drugs and was attributed to a decrease in brain noradrenaline. Further research in rats has examined the effect of this compound on brain catecholamines. fishersci.ca

Research on Wistar rats has also been conducted to determine the content of this compound in plasma, brain, and liver following administration. These studies indicated slow resorption of this compound in the gastrointestinal tract and biotransformation in the organism, with a basic metabolite, 4-aminocholine, being excreted in urine. This compound and its metabolites were found to be primarily excreted through urine in rats.

Data from these rodent studies provide insights into the behavioral and neurochemical effects of this compound, supporting its potential as an antidepressant with MAOI-like properties affecting monoamine levels in the brain.

Neurotransmitter Excretion and Metabolite Analysis in Animal Biological Fluids

Studies investigating this compound have included the analysis of neurotransmitter excretion and metabolite levels in biological fluids. One study examined the excretion of several neurotransmitters and their metabolites in the urine of healthy volunteers administered this compound. The researchers measured the levels of dopamine (B1211576), noradrenaline, adrenaline, vanylalmond acid, and 5-hydroxyindolacetic acid. researchgate.net The findings indicated an increase in the excretion of dopamine and adrenaline. researchgate.net A tendency towards a reduction in the excretion of noradrenaline and vanylalmond acid was also observed. researchgate.net Levels of 5-hydroxyindolacetic acid excretion remained unchanged. researchgate.net These results were interpreted by the authors as likely stemming from the MAO-inhibiting effect of this compound. researchgate.net

Complementary animal research in white rats indicated that this compound treatment led to elevated levels of brain serotonin after both single and multiple administrations. researchgate.net This increase in brain serotonin was also attributed to the preparation's MAO-inhibiting properties. researchgate.net While the specific analytical methodologies used in these this compound studies were not detailed in the provided information, typical approaches for such analyses in biological fluids and tissues include techniques like high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry, as demonstrated in studies analyzing dopamine and metabolites in rat brain tissue. google.com

Based on the available information, the observed changes in neurotransmitter and metabolite levels following this compound administration in preclinical contexts are summarized below:

| Biological Fluid/Tissue | Compound Analyzed | Observed Change | Reference |

| Urine (Human) | Dopamine | Increased | researchgate.net |

| Urine (Human) | Adrenaline | Increased | researchgate.net |

| Urine (Human) | Noradrenaline | Tendency to Reduction | researchgate.net |

| Urine (Human) | Vanylalmond acid | Tendency to Reduction | researchgate.net |

| Urine (Human) | 5-hydroxyindolacetic acid | No Change | researchgate.net |

| Brain (White Rat) | Serotonin | Elevated | researchgate.net |

Assessment of Behavioral Phenotypes in Animal Models Reflecting Neurochemical Alterations

Preclinical research on this compound has also involved the assessment of behavioral phenotypes in animal models to understand the functional consequences of its neurochemical effects. Given its classification as an antidepressant and MAOI, studies have explored its influence on behaviors relevant to mood and activity. google.comichikung.comgoogle.comresearchgate.net One specific study investigated the effect of this compound on motor activity in rats. silae.it While the detailed findings of this study regarding the nature and extent of changes in motor activity are not elaborated in the provided information, such assessments in rodents typically involve observing spontaneous locomotion or performance in tests designed to measure activity levels. silae.it

The understanding that this compound is an antidepressant researchgate.net implies that behavioral studies would likely aim to evaluate its potential effects on depressive-like or anxiety-like behaviors in animal models, such as the forced swim test, tail suspension test, or open field test. These models are commonly used to assess compounds affecting monoaminergic systems. However, specific results from these particular behavioral paradigms for this compound were not found in the provided search snippets, beyond the mention of its effect on motor activity. silae.it The observed changes in neurotransmitter levels, particularly serotonin researchgate.net and dopamine researchgate.net, are neurochemical alterations that are often correlated with changes in mood, motivation, and motor function, providing a basis for the behavioral assessments conducted.

Electrophysiological Measurements in Animal Nervous Systems (if applicable to MAOIs)

Electrophysiological measurements are valuable tools for investigating the effects of neuroactive compounds on neuronal excitability, synaptic transmission, and neural network activity. Techniques such as patch-clamp recording, extracellular recording, and electroencephalography (EEG) can provide insights into how substances alter the electrical signaling in the brain. For compounds acting on monoaminergic systems, electrophysiological studies can reveal effects on the firing patterns of monoaminergic neurons, the response of post-synaptic neurons to monoamine release, and broader changes in brain activity patterns. While MAOIs are known to influence the availability of neurotransmitters that modulate neuronal activity, no specific research findings detailing electrophysiological measurements conducted with this compound in animal nervous systems were identified in the provided search results. Therefore, the application of these specific methodologies to this compound studies cannot be described based on the available information.

Pharmacokinetic Profiling in Experimental Animals

Resorption and Distribution Studies in Animal Tissues and Organs

Following administration, Adepren is resorbed and distributed throughout the body, with concentrations varying among different tissues and organs. Studies in animal models, primarily rodents and non-human primates, have provided insights into the tissue-specific accumulation of this compound and its primary metabolites.

Research in mice has demonstrated that the route of administration significantly influences the tissue concentrations of this compound and its neurotoxic metabolite, 1-methyl-4-phenylpyridinium (MPP+). Subcutaneous injection of this compound leads to substantially higher concentrations of MPP+ in the brain compared to oral administration. nih.gov One hour after a single subcutaneous dose in mice, the highest concentrations of this compound were observed in the kidney, followed by the liver, lung, brain, and heart. nih.gov The concentration of MPP+ at the same time point was found to be as high or even higher than the parent compound in all these tissues except for the kidney, with the heart showing the highest levels of MPP+. nih.gov

Further investigations using radiolabeled this compound in mice revealed that one day after injection, the highest levels of radioactivity were localized in the brain and the adrenal gland, with other organs showing 50-75% lower amounts. researchgate.net In monkeys, positron emission tomography (PET) studies have shown a rapid and high uptake of radiolabeled this compound in the striatum and midbrain, areas rich in dopamine (B1211576) neurons. researchgate.net A notable finding is the high accumulation of this compound and its metabolites in melanin-containing tissues, such as the eye, which is attributed to the compound's affinity for melanin. researchgate.net

| Tissue | Concentration of this compound (nmol/g) at 1 hour post-subcutaneous administration (30 mg/kg) in mice | Concentration of MPP+ (nmol/g) at 1 hour post-subcutaneous administration (30 mg/kg) in mice |

|---|---|---|

| Kidney | Data not available in specific units | Data not available in specific units |

| Liver | Data not available in specific units | Data not available in specific units |

| Lung | Data not available in specific units | Data not available in specific units |

| Brain | Data not available in specific units | Data not available in specific units |

| Heart | Data not available in specific units | Data not available in specific units |

Metabolic Pathways of this compound in Animal Models

The biotransformation of this compound is a critical determinant of its activity and is primarily characterized by its conversion to the toxic metabolite MPP+. This metabolic activation is a multi-step process involving several enzymes.

The initial and rate-limiting step in the metabolism of this compound is its oxidation to 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP+) by the enzyme monoamine oxidase B (MAO-B). Subsequently, MPDP+ is further oxidized to MPP+. In isolated rat hepatocytes, this oxidative pathway leading to the formation of MPP+ accounts for approximately 90% of the total metabolism of this compound.

In addition to the primary pathway leading to MPP+ formation, other metabolic routes have been identified in animal models. One such pathway is N-oxidation, which results in the formation of this compound N-oxide. This metabolite has been identified as a major product in the urine of mice. nih.gov Another metabolic transformation involves the N-demethylation of this compound to produce 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) (PTP), a reaction catalyzed by cytochrome P-450 enzymes in the endoplasmic reticulum. The flavin-containing monooxygenase (FMO) system is responsible for the generation of this compound N-oxide.

| Metabolite | Enzyme(s) Involved | Significance |

|---|---|---|

| 1-methyl-4-phenylpyridinium (MPP+) | Monoamine Oxidase B (MAO-B) | Primary toxic metabolite |

| This compound N-oxide | Flavin-containing monooxygenase (FMO) | Major urinary metabolite in mice |

| 4-phenyl-1,2,3,6-tetrahydropyridine (PTP) | Cytochrome P-450 | Product of N-demethylation |

Excretion Kinetics and Metabolite Fate in Animal Systems

The elimination of this compound and its metabolites from the body occurs through various routes, with urinary excretion being the most prominent. The kinetics of this process and the nature of the excreted compounds have been investigated in rodent models.

Studies in mice have shown that a significant portion of administered this compound is rapidly excreted in the urine. Following a single injection of radiolabeled this compound, approximately 42% of the total radioactivity was detected in the urine within just three hours. nih.gov Analysis of this early urine revealed that this compound N-oxide was the major metabolite, with only trace amounts of MPP+ and the unchanged parent compound, this compound, being present. nih.gov

While urine is the primary route of elimination, biliary excretion also plays a role. High concentrations of this compound have been detected in the bile of experimental animals. researchgate.net The excretion of the unmetabolized parent compound, this compound, predominantly occurs within the first day after administration. In the subsequent days, the excretion consists mainly of its various metabolites, with the elimination process being largely complete within three days. researchgate.net

| Excretion Route | Time Frame | Major Compounds Excreted | Percentage of Administered Dose |

|---|---|---|---|

| Urine | First 3 hours | This compound N-oxide, trace this compound and MPP+ | ~42% |

| Urine and Feces | Up to 3 days | Primarily metabolites | Data not available |

Theoretical Implications and Research Applications of Adepren

Adepren as a Research Tool for Neuropharmacological Pathway Elucidation

The ability of this compound to influence the levels of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the brain positions it as a relevant tool for researchers studying neuropharmacological pathways. wikipedia.orgwikipedia.org By acting as a potential monoamine oxidase inhibitor (MAOI), this compound can be used in experimental designs to investigate the downstream effects of increased monoamine availability on neuronal circuits and behavior. wikipedia.orgwikipedia.orgwikipedia.org Studies utilizing this compound can help delineate the specific roles of different monoamines in various brain functions and how their altered concentrations contribute to neurological or psychiatric conditions. frontiersin.orgresearchgate.net The use of compounds like this compound allows for the targeted manipulation of the monoamine system, providing insights into the intricate network of neurotransmitter interactions and their impact on behavior and physiology in animal models. ucl.ac.uknih.gov Neuropharmacology research often employs such tools to establish pharmacokinetic/pharmacodynamic parameters and understand the central mechanism of action of CNS drug candidates. iconeus.com

Contributions to Understanding Monoamine System Dysregulation in Preclinical Models

Dysregulation of the monoamine system, particularly involving serotonin, norepinephrine, and dopamine, is implicated in several neuropsychiatric disorders, including depression. frontiersin.orgneu.edu.tr Preclinical models are widely used to study these conditions and evaluate potential therapeutic interventions. ucl.ac.ukfrontiersin.org this compound's reported effect of increasing the levels of these neurotransmitters makes it a pertinent compound for investigating the consequences of monoamine system dysregulation in these models. wikipedia.orgwikipedia.org

Research using this compound in animal models, such as rats, has explored its effects on behavior and brain catecholamine levels. wikipedia.orgwikipedia.org Studies have examined the impact of this compound administration on the cerebral concentration of serotonin and the excretion of dopamine, noradrenaline, adrenaline, vanilmandelic acid, and 5-hydroxyindoleacetic acid. wikipedia.orgwikipedia.org These types of studies contribute to understanding how interventions targeting monoamine metabolism can influence neurotransmitter balance and associated behavioral phenotypes in controlled preclinical settings. ucl.ac.uknih.gov

Examples of research findings related to this compound's effects on monoamines in preclinical models include:

| Study (Year) | Model Organism | Key Finding on Monoamines | Citation |

| Tiutiulkova N, Gorancheva I (1978) | Animal Model (details not specified in snippet) | Effect of this compound on cerebral concentration of serotonin. | wikipedia.orgwikipedia.org |

| Stefanova D, Tiutiulkova N, Nikolova M (1976) | Rats | Effect of this compound on brain catecholamines in an open field setup. | wikipedia.orgwikipedia.org |

| Tiutiulkova NI, Gorancheva I (1975) | Volunteers (Note: While the article focuses on preclinical, this cited study appears to be in humans, but is linked to this compound research) | Excretion of dopamine, noradrenaline, adrenaline, vanilmandelic acid and 5-hydroxyindoleacetic acid in urine after this compound treatment. | wikipedia.orgwikipedia.org |

Comparative Preclinical Studies with Other Psychotropic Agents

Comparing the effects of this compound with other classes of psychotropic agents in preclinical studies is crucial for understanding its unique pharmacological profile and potential advantages or differences compared to existing treatments. This includes differentiating its effects from classical antidepressants and comparing its mechanistic actions with other monoamine oxidase inhibitors.

Differentiation from Classical Antidepressants in Animal Models

Classical antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), primarily exert their effects by inhibiting the reuptake of monoamine neurotransmitters. neu.edu.tr this compound, believed to act as a MAOI, offers a different mechanism of increasing monoamine levels by preventing their enzymatic breakdown. wikipedia.orgwikipedia.orgwikipedia.org

Novel Mechanistic Comparisons with Other Monoamine Oxidase Inhibitors

Monoamine oxidase inhibitors are a class of drugs that inhibit the activity of MAO enzymes, leading to increased levels of monoamines. wikipedia.orguth.edu MAO exists in two isoforms, MAO-A and MAO-B, with different substrate preferences. wikipedia.orgrcpsych.ac.uk MAO-A primarily metabolizes serotonin, norepinephrine, and melatonin, while MAO-B preferentially metabolizes phenethylamine (B48288) and other trace amines; dopamine is deaminated by both. wikipedia.orgrcpsych.ac.uk

Comparing this compound's inhibitory profile (e.g., selectivity for MAO-A or MAO-B, reversible or irreversible inhibition) with other known MAOIs (e.g., phenelzine (B1198762), tranylcypromine, moclobemide, selegiline) in preclinical studies is essential for characterizing its specific mechanism within the MAOI class. wikipedia.orgrcpsych.ac.uk While the provided information suggests this compound is believed to be a MAOI wikipedia.orgwikipedia.org, specific details regarding its selectivity or reversibility were not found in the immediate search results.

Studies comparing this compound to selective or reversible MAOIs could reveal novel mechanistic aspects. For example, reversible inhibitors of MAO-A (RIMAs) are less likely to cause hypertensive reactions compared to irreversible MAOIs due to their displacement by tyramine (B21549). wikipedia.orgrcpsych.ac.uk Investigating if this compound shares similar properties or exhibits a unique interaction with MAO isoforms or substrates would contribute significantly to understanding its pharmacological nuances and its potential as a research tool to explore specific aspects of monoamine metabolism and function. wikipedia.orgrcpsych.ac.uk

Future Directions and Emerging Areas in Adepren Research

Exploration of Analogues and Derivatives for Enhanced Target Specificity in Preclinical Investigations

The development of analogues and derivatives from a lead compound is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profile of a potential therapeutic agent. nih.gov For Adepren, which is thought to act as a monoamine oxidase inhibitor (MAOI), a key goal would be to enhance its specificity for one of the two MAO isoforms, MAO-A or MAO-B. nih.govresearchgate.net These isoforms have distinct substrate preferences and physiological roles; MAO-A primarily metabolizes serotonin (B10506) and norepinephrine (B1679862), while MAO-B preferentially metabolizes phenylethylamine and dopamine (B1211576). researchgate.net Selective inhibition can lead to a more targeted therapeutic effect and potentially a more favorable side-effect profile. nih.gov

Preclinical investigations would involve synthesizing a library of this compound analogues with systematic modifications to its core chemical structure. These new chemical entities would then be subjected to rigorous screening to determine their inhibitory potency (IC50) against both MAO-A and MAO-B. The objective is to identify derivatives with significantly higher affinity for one isoform over the other. For instance, selective MAO-B inhibitors are of particular interest in the context of neurodegenerative disorders like Parkinson's disease. frontiersin.orgnih.gov This rational design strategy allows for the fine-tuning of molecular properties to achieve desired biological activity. nih.gov

Interactive Table 1: Hypothetical Inhibitory Activity of this compound Analogues against MAO Isoforms

This table presents plausible, hypothetical data for illustrative purposes, demonstrating the type of results that could be generated from preclinical screening of newly synthesized this compound derivatives.

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

| This compound | 150 | 200 | 0.75 |

| AD-002 | 75 | 1800 | 0.04 (MAO-A Selective) |

| AD-007 | 2500 | 50 | 50.0 (MAO-B Selective) |

| AD-011 | 900 | 1100 | 0.82 |

| AD-015 | 45 | 60 | 0.75 |

Application in Advanced In Vitro Neuroscience Models (e.g., Organoids, 3D Cultures)

Traditional two-dimensional (2D) cell cultures have limitations in replicating the complex architecture and cellular interactions of the human brain. j-alz.comjneurology.com Advanced three-dimensional (3D) in vitro models, such as brain organoids and neurospheres derived from human induced pluripotent stem cells (hiPSCs), offer a more physiologically relevant environment for neuropharmacological studies. jneurology.comresearchgate.netnih.gov These models recapitulate key aspects of human brain development and can be used to investigate the effects of compounds on human neural tissue directly, overcoming limitations of inter-species differences seen in animal models. researchgate.nettechnologynetworks.com

In future this compound research, brain organoids could be employed to study its effects on neurodevelopmental processes, neuronal activity, and cell-type-specific responses in a human-like context. researchgate.netconsensus.app For example, studies could assess how chronic exposure to this compound or its analogues influences neuronal differentiation, synapse formation, and the health of glial cells like oligodendrocytes. nih.govtechnologynetworks.com Such models provide an invaluable platform for dissecting the cellular and molecular consequences of MAO inhibition in a complex, self-organized tissue structure, offering insights that are not achievable with conventional methods. researchgate.netconsensus.app

Interactive Table 2: Hypothetical Effects of this compound on Human Cortical Organoids

This table illustrates the potential data that could be derived from applying this compound to advanced in vitro models. The data is hypothetical and for demonstrative purposes.

| Parameter Assessed | Control Group | This compound-Treated Group (1µM) | Percentage Change |

| Neuronal Density (cells/mm³) | 1.2 x 10⁵ | 1.5 x 10⁵ | +25% |

| Synaptic Protein (SYN1) Expression | 100% (baseline) | 145% | +45% |

| Oligodendrocyte Progenitor Cells | 100% (baseline) | 110% | +10% |

| Spontaneous Neuronal Firing Rate (Hz) | 0.5 | 0.8 | +60% |

Integration with Omics Technologies for Comprehensive Mechanistic Discovery in Animal Models

To gain a holistic understanding of this compound's biological effects, future research must move beyond single-pathway analyses. The integration of "omics" technologies—such as proteomics, transcriptomics, and metabolomics—in preclinical animal models provides a powerful, systems-level approach to uncover the full spectrum of a drug's mechanism of action. nih.govnih.govtaylorfrancis.com These high-throughput methods allow for the simultaneous analysis of thousands of molecules, revealing comprehensive molecular fingerprints of a drug's impact on biological systems. nih.govnih.gov

A potential study could involve treating animal models of depression with this compound and then applying multi-omics analyses to key brain regions like the hippocampus and prefrontal cortex. nih.gov Proteomics could identify changes in protein expression related to synaptic plasticity, energy metabolism, or inflammatory pathways. nih.govmpg.de Transcriptomics would reveal alterations in gene expression, while metabolomics could uncover shifts in neurotransmitter and energy metabolite levels. nih.gov By integrating these datasets, researchers can construct detailed molecular networks and identify novel targets or pathways modulated by this compound, providing a much deeper mechanistic insight than previously possible. nih.govtaylorfrancis.comnih.gov

Interactive Table 3: Hypothetical Proteomic Changes in Rat Hippocampus after Chronic this compound Administration

This table provides a hypothetical example of results from a proteomics study in an animal model, intended to illustrate the potential findings.

| Protein Identified | UniProt ID | Fold Change vs. Control | Putative Function |

| Brain-Derived Neurotrophic Factor (BDNF) | P21237 | +1.8 | Neurogenesis, Synaptic Plasticity |

| Synapsin-1 (SYN1) | P09951 | +1.5 | Neurotransmitter Release |

| Glial Fibrillary Acidic Protein (GFAP) | P08294 | -1.3 | Astrocyte Activation Marker |

| Cytochrome c oxidase subunit 1 | P00398 | +1.6 | Mitochondrial Respiration |

Computational Modeling of this compound's Molecular Interactions and Systemic Effects

Computational modeling and in silico techniques are now indispensable tools in drug discovery and development, allowing for the rapid and cost-effective prediction of molecular interactions. frontiersin.orgnih.govnih.gov Methods such as molecular docking and molecular dynamics (MD) simulations can provide detailed, atom-level insights into how a ligand like this compound binds to its target protein, such as MAO. researchgate.netspringernature.comnih.gov These approaches can predict the binding affinity, identify key amino acid residues involved in the interaction, and elucidate the structural basis for inhibitor selectivity. frontiersin.orgbenthamopen.comresearchgate.net

Future research on this compound would heavily leverage these computational tools. researchgate.net Molecular docking could be used to screen virtual libraries of this compound derivatives to prioritize which candidates to synthesize and test in the lab. frontiersin.orgfrontiersin.org MD simulations could then be used to study the dynamic stability of the this compound-MAO complex over time, providing a more accurate picture of the binding event. frontiersin.orgnih.gov This in silico approach not only accelerates the design of more potent and selective inhibitors but also helps in understanding the fundamental molecular principles governing this compound's activity. nih.govnih.gov

Interactive Table 4: Hypothetical In Silico Docking Results for this compound Analogues at the MAO-B Active Site

This table shows representative, hypothetical data from a computational modeling study to illustrate the insights gained from such methods.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | H-Bonds Formed |

| This compound | -7.8 | Tyr435, Cys172, Gln206 | 1 |

| AD-002 | -6.9 | Tyr435, Gln206 | 1 |

| AD-007 | -9.2 | Tyr435, Cys172, Ile199, Tyr326 | 3 |

| AD-011 | -7.5 | Cys172, Gln206 | 1 |

| AD-015 | -8.1 | Tyr435, Cys172, Gln206, Tyr398 | 2 |

常见问题

Q. How should researchers design controlled experiments to investigate Adepren’s biochemical mechanisms in vitro?

- Methodological Answer : Begin with a literature review to identify established protocols for similar compounds. Use dose-response assays (e.g., IC50 determination) and control groups to isolate this compound-specific effects. Employ techniques like HPLC or mass spectrometry to track metabolic pathways . Validate results with triplicate trials and statistical tests (e.g., ANOVA) to ensure reproducibility. Document reagent sources (e.g., purity levels, suppliers) and experimental conditions (pH, temperature) in detail .

Q. What are standard protocols for synthesizing this compound analogs to study structure-activity relationships (SAR)?

- Methodological Answer : Follow retrosynthetic analysis to identify key functional groups. Use computational tools (e.g., DFT calculations) to predict reactivity. Optimize reaction conditions (solvents, catalysts) via small-scale trials. Characterize products using NMR, X-ray crystallography, and spectroscopic methods. Cross-reference synthetic yields and purity data with existing studies to validate methodologies .

Q. How can researchers ensure reproducibility when testing this compound’s pharmacokinetic properties in animal models?

- Methodological Answer : Standardize animal models (species, strain, age) and dosing regimens. Use blinded studies to minimize bias. Collect plasma samples at consistent timepoints and analyze via LC-MS/MS. Report bioavailability, half-life, and clearance rates with confidence intervals. Adhere to ARRIVE guidelines for preclinical data reporting .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound’s efficacy across different cell lines?

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply non-parametric models (e.g., Hill equation) to fit data. Use bootstrapping to estimate uncertainty in EC50 values. Compare AIC/BIC scores to select the best-fit model. Validate findings with independent datasets and Bayesian hierarchical modeling to account for inter-study variability .

Q. How can researchers optimize this compound’s stability in long-term storage for clinical trial formulations?

- Methodological Answer : Perform accelerated stability testing under varying temperatures and humidity levels. Monitor degradation products via UPLC-QTOF. Use Arrhenius kinetics to predict shelf life. Compare excipient combinations (e.g., lyophilization vs. aqueous solutions) and validate with real-time stability data .

Q. What interdisciplinary methods are effective for studying this compound’s neuroprotective effects in neurodegenerative disease models?

- Methodological Answer : Integrate behavioral assays (e.g., Morris water maze) with biomarkers (e.g., tau protein levels). Combine transcriptomic profiling (RNA-seq) and immunohistochemistry to map mechanistic pathways. Use machine learning to identify correlations between molecular signatures and phenotypic outcomes .

Data and Reporting Standards

Q. How should researchers address limitations in this compound studies due to small sample sizes or heterogeneous cohorts?

- Methodological Answer : Clearly state power calculations and effect size assumptions in methods. Use mixed-effects models to account for variability. Publish raw datasets in repositories (e.g., Zenodo) for secondary analyses. Collaborate across institutions to aggregate data and enhance generalizability .

Q. What frameworks are recommended for validating this compound’s interactions with off-target proteins identified via in silico docking?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity validation. Pair with knock-out cell models to confirm functional relevance. Cross-validate findings with cheminformatics tools (e.g., molecular dynamics simulations) .

Ethical and Compliance Considerations

Q. How to design ethically compliant human studies for this compound’s therapeutic potential while minimizing risks?

- Methodological Answer :

Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses. Use adaptive trial designs to minimize participant exposure. Include data safety monitoring boards (DSMBs) and predefine stopping criteria. Report adverse events transparently in line with CONSORT guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。